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Marimastat Quantitative Data Summary

For a quick overview, the tables below summarize key pharmacological and experimental data for

Marimastat.

Table 1: Inhibitory Profile (IC50) & Pharmacokinetics of Marimastat

Property Value Notes / Source

IC50 MMP-1 5 nM [1]

IC50 MMP-2 6 nM [1]

IC50 MMP-7 13 nM [1]

IC50 MMP-9 3 nM [1]

IC50 MMP-14 9 nM [1]

T_{max} 1.5 - 3 hours Time to peak plasma concentration [1]

Elimination Half-life 8 - 10 hours [1]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.smolecule.com/products/s548284?utm_src=pdf-interest
https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.apexbt.com/marimastat.html
https://www.apexbt.com/marimastat.html
https://www.apexbt.com/marimastat.html
https://www.apexbt.com/marimastat.html
https://www.apexbt.com/marimastat.html
https://www.apexbt.com/marimastat.html
https://www.apexbt.com/marimastat.html
https://www.smolecule.com/products/s548284?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Property Value Notes / Source

Absolute Bioavailability 20% - 50% Preclinical studies [1]

Table 2: Clinically Tolerated Dosing & Key Toxicities

Context Dose & Regimen Key Observations & Toxicities

Phase I
Monotherapy

50 mg & 100 mg,

twice daily (po)

DLT: Inflammatory polyarthritis (dose-limiting at 100 mg

BID). 50 mg BID was reasonably well-tolerated [2].

Phase I Combo
(NSCLC)

10 mg & 20 mg,

twice daily (po)

Well-tolerated with carboplatin/paclitaxel. Grade 2

musculoskeletal toxicity in 3/12 patients at 20 mg BID [3].

Preclinical (Mice) 9 mg/kg (ip) Effective for blood-brain barrier penetration [4].

Preclinical (Mice) 100 mg/kg (po,
orogastric gavage)

Twice daily for one week [1].

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the data.

1. Protocol: Assessing Marimastat's Effect on Seizure Parameters In Vivo This protocol is adapted from

a study investigating Marimastat's effect on kainic acid (KA)-induced status epilepticus in mice [4].

Animal Model: Mice with intra-hippocampal electrode implantation.
Marimastat Administration:

Dose: 9 mg/kg.
Route: Intraperitoneal (ip) injection.

Schedule: Administered 1 hour before KA injection, and then three times during the first 24
hours post-KA.

Seizure Induction: Intraperitoneal injection of Kainic Acid (KA).
Data Collection & Analysis:

After KA injection, mice are connected to EEG recording equipment.
Record and analyze parameters like seizure score, number of seizures, and seizure
duration over a period of up to 6 weeks.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.apexbt.com/marimastat.html
https://pubmed.ncbi.nlm.nih.gov/9626215/
https://pubmed.ncbi.nlm.nih.gov/15867243/
https://www.nature.com/articles/s41598-020-78341-y
https://www.apexbt.com/marimastat.html
https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.nature.com/articles/s41598-020-78341-y
https://www.smolecule.com/products/s548284?utm_src=pdf-body
https://www.smolecule.com/products/s548284?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Outcome: The study found that Marimastat decreased seizure score and number, and reduced

seizure duration in the long term [4].

2. Protocol: Evaluating Marimastat's Effect on Cell Proliferation & Invasion In Vitro This protocol is

based on experiments using human glioma cell lines [1].

Cell Lines: Human glioma cell lines (e.g., U251 and GaMG).
Marimastat Preparation:

Stock solution: Soluble in DMSO at concentrations >10 mM.
Working concentrations: 0.3 μM, 0.6 μM, 1.0 μM, 10 μM, and 50 μM.

Experimental Setup:
Co-cultures of tumor spheroids with brain aggregates.

Treatment Duration: 48 hours or 6 days.
Outcome Measures:

Invasion: Marimastat (10 μM) strongly inhibits tumor invasion.
Proliferation: Marimastat (10 μM) significantly reduces cell proliferation by 54%, and 50 μM

completely inhibits cell growth over 6 days [1].

Troubleshooting Guide & FAQ

Q1: What is the recommended starting dose for in vivo studies in mice?

For systemic anti-MMP effects: Doses of 100 mg/kg administered orally via gavage twice daily

have been used in liver fibrosis models [1].
For central nervous system (CNS) targets: A dose of 9 mg/kg intraperitoneally has been shown to

effectively cross the blood-brain barrier and produce functional effects in a seizure model [4]. Starting
with this lower range is advisable for CNS work.

Q2: My researchers are observing musculoskeletal pain in a clinical setting. Is this a known issue?

Yes. Musculoskeletal toxicity (inflammatory polyarthritis) is a well-documented, dose-limiting
toxicity of Marimastat in humans [2]. In clinical trials:

Doses of 50 mg twice daily were reasonably well-tolerated.

Doses of 100 mg twice daily consistently caused this dose-limiting toxicity [2].
Even at 20 mg twice daily, Grade 2 musculoskeletal toxicity was observed in some patients [3].

Monitoring for these symptoms is crucial.

Q3: Does Marimastat have utility outside of oncology research?
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Emerging evidence suggests yes. Preclinical studies indicate that Marimastat can penetrate the

blood-brain barrier and has shown efficacy in reducing seizures in an animal model of epilepsy [4].
Furthermore, research in tuberculosis models suggests MMP inhibitors can enhance the efficacy of

frontline antibiotics by improving drug delivery to infected lung tissue [5]. This highlights its potential
for drug repurposing.

Experimental Workflow & Mechanism of Action

The following diagrams illustrate a common experimental workflow and the proposed mechanism of

Marimastat in a non-oncology context.
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KA-Induced Seizure Study Workflow
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Number, Duration

Study End

Click to download full resolution via product page

Diagram Title: KA-Induced Seizure Study Workflow
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Marimastat Inhibits MMP-9 in Epilepsy
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Diagram Title: Marimastat Inhibits MMP-9 in Epilepsy
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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